Blasticidin A

aflatoxin biosynthesis inhibition mycotoxin control selectivity index

Blasticidin A selectively inhibits aflatoxin biosynthesis (IC50 0.25 µM) with a 6.4-fold therapeutic window—suppressing aflR, pksA, ver-1 & omtA expression without killing the fungus. Unlike Blasticidin S or cycloheximide, BcA engages both ribosomal protein synthesis & PTP1B phosphatases (hPTP1B IC50 27 µM) as a dual-target probe. Tetramic acid-depleted derivatives 3/4 retain aflatoxin inhibition while lacking antimicrobial effects—enabling clean target deconvolution. For agricultural aflatoxin control, molecular mycology & chemical biology requiring non-fungicidal, resistance-sparing aflatoxin suppression.

Molecular Formula C58H107NO23
Molecular Weight 1186.5 g/mol
Cat. No. B15622696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlasticidin A
Molecular FormulaC58H107NO23
Molecular Weight1186.5 g/mol
Structural Identifiers
InChIInChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47-/t29-,30+,32?,33?,34?,35+,36?,37?,38?,39?,40?,41?,42?,43?,44?,46+,49?,50?,51?,52?,53+,54?,55-,56-,58-/m0/s1
InChIKeyVVBSMETZVCGSHB-YOYVLXAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blasticidin A Procurement Guide: What Sets This Tetramic Acid Antibiotic Apart from Blasticidin S and Aflastatin A


Blasticidin A (BcA; CAS 100513-53-9) is a high-molecular-weight tetramic acid antibiotic (C₅₈H₁₀₇NO₂₃, MW ~1186) first isolated from Streptomyces griseochromogenes (also reported as S. resistomycificus) in 1955 [1][2]. Unlike the peptidyl nucleoside Blasticidin S—the far more commonly commercialized namesake compound—Blasticidin A belongs to an entirely distinct structural class and was rediscovered in the late 1990s as one of the most potent and selective inhibitors of aflatoxin biosynthesis known, capable of near-complete suppression of aflatoxin production at sub-micromolar concentrations without inhibiting fungal growth [3][4]. This functional profile creates a unique procurement rationale: Blasticidin A is not interchangeable with Blasticidin S for applications requiring aflatoxin-specific intervention, nor with generic protein synthesis inhibitors that concurrently suppress fungal viability.

Why Blasticidin S, Cycloheximide, or G418 Cannot Substitute for Blasticidin A in Aflatoxin-Targeted Workflows


Blasticidin A, Blasticidin S, cycloheximide, and G418 all inhibit protein synthesis, yet they diverge dramatically in their ability to suppress aflatoxin production selectively. Blasticidin A inhibits aflatoxin production with an IC₅₀ of 0.25 μM while requiring a 6.4-fold higher concentration (IC₅₀ 1.6 μM) to inhibit fungal growth—a therapeutic window that Blasticidin S (aflatoxin IC₅₀ 28 μM, growth IC₅₀ >1000 μM) matches in direction but not in absolute potency, and that cycloheximide (aflatoxin IC₅₀ 26 μM, growth IC₅₀ 36 μM; selectivity index g/a = 1.4) essentially lacks [1]. Furthermore, Blasticidin A engages a second, structurally distinct target—protein tyrosine phosphatase PTP1B/AfPTP1B-1—that Blasticidin S does not [2]. Substituting any in-class protein synthesis inhibitor for Blasticidin A therefore sacrifices either the potency, the selectivity window, or the dual-target mechanism that collectively define its differentiated utility in aflatoxin control and chemical biology.

Blasticidin A Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Comparators


Aflatoxin Production Inhibition Potency and Selectivity: Blasticidin A vs. Blasticidin S, G418, and Cycloheximide

In a single-study head-to-head panel using Aspergillus parasiticus, Blasticidin A inhibited aflatoxin production with an IC₅₀ of 0.25 μM, making it 112-fold more potent than Blasticidin S (IC₅₀ 28 μM), 80-fold more potent than G418 (IC₅₀ 20 μM), and 104-fold more potent than cycloheximide (IC₅₀ 26 μM) [1]. The selectivity index (ratio of growth IC₅₀ to aflatoxin IC₅₀, g/a) was 6.4 for Blasticidin A, compared with 1.4 for cycloheximide, 8.0 for G418, and >36 for Blasticidin S—confirming that Blasticidin A provides the most favorable combination of high absolute potency and a meaningful selectivity window among protein synthesis inhibitors [1]. Chloramphenicol, neomycin, and streptomycin were inactive on both endpoints (IC₅₀ >1500 μM) [1].

aflatoxin biosynthesis inhibition mycotoxin control selectivity index

Near-Complete Aflatoxin Elimination at Sub-Micromolar Concentration: Cross-Study Validation with Blasticidin S and Aflastatin A Benchmarks

Blasticidin A almost completely inhibited aflatoxin production (B1, G1, B2, G2) by A. parasiticus at 0.5 μM (approximately 0.6 μg/mL), with no aflatoxin detected in the agar plate assay at 0.5 μg/mL, while colony diameter was reduced only from 8.1 cm (control) to 4.0 cm—demonstrating partial growth preservation even at a concentration that abolishes toxin output [1][2]. By contrast, Blasticidin S requires 28 μM (approximately 11.8 μg/mL)—a roughly 56-fold higher molar concentration—to achieve only 50% aflatoxin inhibition [3]. Aflastatin A, the closest structural analog, achieves comparable aflatoxin suppression at 0.5 μg/mL but with approximately 15- to 18-fold lower fermentation productivity [2].

aflatoxin contamination prevention dose-response agricultural application

Production Scalability Advantage: Blasticidin A vs. Aflastatin A Fermentation Yield

U.S. Patent 6,121,310 explicitly discloses that Blasticidin A is produced with a productivity 15 to 18 times higher than that of Aflastatin A under substantially identical fermentation conditions—yielding approximately 6,881 mg of Blasticidin A diethylamine salt from 4.3 liters of culture broth, compared with only about 450 mg for Aflastatin A [1]. Both compounds exhibit equivalent aflatoxin production inhibitory activity at the same concentration (0.5 μg/mL) [1]. This quantitative production advantage is rooted in the inherent biosynthetic efficiency of the S. griseochromogenes strain and does not require genetic engineering or exotic media [1].

industrial fermentation production cost natural product manufacturing

Dual Mechanism: Protein Synthesis Inhibition Plus PTP1B Phosphatase Targeting — Differentiation from Blasticidin S and Cycloheximide

Beyond its ribosomal activity, Blasticidin A inhibits human PTP1B (a protein tyrosine phosphatase) with an IC₅₀ of 27 μM, while showing no activity against human PP1A (a serine/threonine phosphatase), establishing target-class selectivity [1]. In a direct comparison using recombinant Aspergillus flavus phosphatases, Blasticidin A inhibited AfPTP1B-1 more strongly than did dephostatin (a reference PTP inhibitor), whereas dephostatin inhibited AfPTP1B-2 more strongly than did Blasticidin A—demonstrating isoform-level selectivity differences between the two compounds [1]. Critically, Blasticidin A delayed expression of aflR (the key aflatoxin regulatory gene) and aflatoxin biosynthetic enzyme genes, whereas dephostatin did not affect their mRNA levels, indicating that PTP inhibition alone is insufficient to account for Blasticidin A's transcriptional-level aflatoxin suppression [1]. This dual ribosomal–phosphatase mechanism distinguishes Blasticidin A from Blasticidin S and cycloheximide, which act solely through ribosomal protein synthesis inhibition.

protein tyrosine phosphatase dual-target inhibitor mode of action

Structural Basis of Differentiated Activity: Tetramic Acid Moiety Confers Broad-Spectrum Antimicrobial Activity While Polyol Chain Mediates Aflatoxin-Specific Inhibition

Chemical removal of the tetramic acid moiety from Blasticidin A (generating derivatives 3 and 4) ablated antifungal activity and general toxicity while preserving aflatoxin production inhibitory activity, and these derivatives inhibited aflatoxin production more specifically than the parent compound by acting at an early step prior to aflR expression [1]. RT-PCR experiments confirmed that derivatives 3 and 4, like Blasticidin A, significantly reduced expression of aflatoxin biosynthetic genes (pksA, ver-1, omtA) and the regulatory gene aflR [1]. This demonstrates that Blasticidin A's polyol chain—a highly oxygenated long alkyl chain containing ten chiral centers—is the pharmacophore for aflatoxin-specific inhibition, while the tetramic acid head group independently drives broad-spectrum antimicrobial activity [1][2]. No equivalent modular separation of activities has been demonstrated for Blasticidin S, which is a unitary peptidyl nucleoside scaffold.

structure-activity relationship tetramic acid pharmacology derivative specificity

Blasticidin A: Best-Fit Procurement Scenarios Based on Differentiated Evidence


Agricultural Aflatoxin Contamination Control Programs Requiring Cost-Effective, Scalable Active Ingredient

Blasticidin A is indicated for agricultural aflatoxin mitigation programs where the procurement objective is a fermentation-derived natural product that eliminates aflatoxin contamination at sub-μg/mL spray concentrations (10–5,000 ppm formulation; 0.5 μg/mL fully suppresses aflatoxin in plate assays) without selecting for resistant fungal strains—a key advantage over fungicidal alternatives that kill the producing organism and thereby drive resistance emergence [4][2]. The compound's 15–18× fermentation productivity advantage over Aflastatin A directly supports large-acreage deployment economics [4]. Field application is supported by a granted U.S. patent with defined formulation parameters including solid/liquid carriers and emulsifiers suitable for standard agricultural spray equipment [4].

Aflatoxin Biosynthetic Pathway Dissection and aflR Regulatory Network Studies in Aspergillus Species

For molecular mycology laboratories investigating the transcriptional regulation of aflatoxin biosynthesis, Blasticidin A is the only commercially available probe that simultaneously suppresses aflR expression (encoding the pathway's master transcription factor), inhibits PTP1B-family phosphatases implicated in the signaling cascade upstream of aflR, and inhibits ribosomal protein synthesis—all at concentrations that preserve fungal viability [4][2]. RT-PCR data confirm that Blasticidin A (and its non-toxic derivatives 3/4) significantly reduces expression of pksA, ver-1, omtA, and aflR within the aflatoxin gene cluster [3]. Cycloheximide and G418 cannot substitute because they lack the aflatoxin-specific transcriptional effect; Blasticidin S lacks the PTP1B component [4][2].

Chemical Biology Probe Development Targeting the Protein Synthesis–Phosphatase Signaling Interface in Filamentous Fungi

Blasticidin A is suited for chemical biology groups requiring a dual-mechanism probe that simultaneously engages the ribosomal machinery (confirmed by 2D-DIGE ribosomal protein depletion in S. cerevisiae) and inhibits specific PTP1B-family tyrosine phosphatases (hPTP1B IC₅₀ 27 μM; AfPTP1B-1 inhibition stronger than dephostatin) [4][2]. The availability of tetramic acid-depleted derivatives 3 and 4—which retain the phosphatase- and aflatoxin-inhibitory activity while lacking ribosomal/antimicrobial effects—enables clean pharmacological dissection of the two target engagement arms within a single chemical scaffold, an experimental capability not offered by Blasticidin S, cycloheximide, or dephostatin individually [3].

Medicinal Chemistry Starting Point for Resistance-Evasive Antifungal or Anti-Mycotoxin Agents

The patent literature explicitly establishes that Blasticidin A's mode of action—inhibiting aflatoxin biosynthesis without suppressing fungal growth—minimizes selection pressure for resistant strains, a strategic advantage over conventional fungicides [4]. The demonstrated modular SAR (polyol chain = aflatoxin-specific pharmacophore; tetramic acid = antimicrobial pharmacophore) provides medicinal chemistry teams with a structurally characterized starting scaffold where improvements in specificity can be rationally designed by modifying or removing the tetramic acid moiety, as validated by derivatives 3 and 4 which are more specific aflatoxin inhibitors than the parent compound [2]. No equivalent modular scaffold exists within the Blasticidin S or aflastatin chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blasticidin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.